

A Technical Guide to Commercially Available Azelastine-d3 for Research Applications

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Compound of Interest						
Compound Name:	Azelastine-d3					
Cat. No.:	B15606532	Get Quote				

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of commercially available sources of **Azelastine-d3**, a critical tool for researchers in pharmacology and drug development. **Azelastine-d3**, a stable isotope-labeled internal standard, is indispensable for accurate quantification of azelastine in complex biological matrices through mass spectrometry-based assays. This document outlines key suppliers, their product specifications, and detailed experimental protocols for its application, alongside visualizations of its mechanism of action and analytical workflows.

Commercial Sources and Specifications of Azelastine-d3

Azelastine-d3 is available from several reputable chemical suppliers who specialize in reference standards and research chemicals. While specific batch-to-batch data may vary, the following table summarizes the general product specifications available from prominent vendors. Researchers are advised to request a certificate of analysis (CoA) from the supplier for detailed quantitative information, including isotopic and chemical purity.



Supplier	Product Name	CAS Number	Molecular Formula	Purity	Available Formats
LGC Standards	Azelastine-d3	758637-88-6	C21H21D3CIN 3O	Information typically available upon request	Neat solid (2.5 mg, 25 mg)
MedchemExp ress	Azelastine- 13C,d3 hydrochloride	Not specified	C20 ¹³ CH21D3 CIN3O·HCI	Information typically available upon request	Solid
Cayman Chemical	Azelastine- 13C-d3 (hydrochlorid e)	2930288-75- 6	C21 ¹³ CH21D3 CIN3O · HCI	>99% deuterated forms (d1-d3)	Solid
Pharmaffiliate s	Azelastine-d3	758637-88-6	C22H21D3CIN 3O	Information typically available upon request	White to Off- White Solid
Clinivex	Azelastine- 13C,d3	Not specified	Not specified	Information typically available upon request	Solid (mg quantities)

Experimental Protocol: Quantification of Azelastine in Human Plasma using LC-MS/MS with Azelastine-d3 Internal Standard

The following protocol is a representative methodology for the determination of azelastine in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This protocol is synthesized from established methods for azelastine quantification and adapted for the use of **Azelastine-d3** as an internal standard[1][2][3].



Materials and Reagents

- Azelastine reference standard
- Azelastine-d3 internal standard (IS)
- Human plasma (with appropriate anticoagulant, e.g., K2EDTA)
- Methanol (LC-MS grade)
- Acetonitrile (LC-MS grade)
- Ammonium acetate
- Formic acid (or acetic acid for pH adjustment)
- Water (deionized, 18 MΩ·cm or higher)
- n-Hexane (HPLC grade)
- 2-Propanol (HPLC grade)

Preparation of Stock and Working Solutions

- Azelastine Stock Solution (1 mg/mL): Accurately weigh and dissolve azelastine in methanol.
- Azelastine-d3 Stock Solution (1 mg/mL): Accurately weigh and dissolve Azelastine-d3 in methanol.
- Azelastine Working Solutions: Prepare a series of working solutions for calibration standards and quality control (QC) samples by serially diluting the azelastine stock solution with 50% methanol.
- Internal Standard Spiking Solution: Prepare a working solution of Azelastine-d3 at an appropriate concentration (e.g., 100 ng/mL) in 50% methanol.

Sample Preparation (Liquid-Liquid Extraction)

• Pipette 1 mL of human plasma into a clean polypropylene tube.



- Add a specified volume of the Azelastine-d3 internal standard spiking solution to all samples except for the blank matrix.
- Add a specified volume of the appropriate azelastine working solution to the calibration standards and QC samples.
- Vortex mix the samples for 30 seconds.
- Add 5 mL of extraction solvent (e.g., n-hexane: 2-propanol, 97:3, v/v).
- Vortex mix for 5 minutes.
- Centrifuge at 4000 rpm for 10 minutes.
- Transfer the upper organic layer to a new tube.
- Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the residue in a suitable volume (e.g., 200 μ L) of the mobile phase.
- Vortex mix and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions

- LC System: A high-performance liquid chromatography system capable of gradient elution.
- Column: A suitable C18 column (e.g., YMC C8, Luna C18) with appropriate dimensions and particle size.
- Mobile Phase A: 5 mM Ammonium acetate in water with 0.1% formic acid.
- Mobile Phase B: Acetonitrile with 0.1% formic acid.
- Flow Rate: 0.25 0.4 mL/min.
- Injection Volume: 5 20 μL.
- Gradient Program: Optimize for the separation of azelastine and its internal standard from matrix components.



- Mass Spectrometer: A triple quadrupole mass spectrometer.
- Ionization Mode: Positive Electrospray Ionization (ESI+).
- Multiple Reaction Monitoring (MRM) Transitions:
 - Azelastine: m/z 382.2 → 112.2[3]
 - Azelastine-d3: m/z 385.2 → 115.2 (or other appropriate fragment)
- Ion Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity.

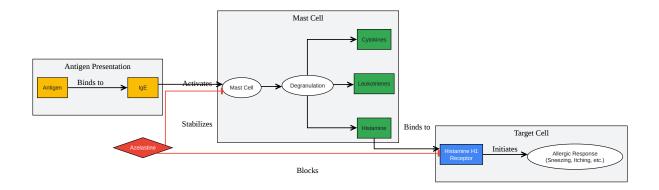
Data Analysis

- Quantify azelastine by calculating the peak area ratio of the analyte to the internal standard.
- Construct a calibration curve by plotting the peak area ratios against the corresponding concentrations of the calibration standards.
- Determine the concentration of azelastine in the QC and unknown samples using the regression equation of the calibration curve.

Visualizations Azelastine Signaling Pathway

Azelastine is a potent and selective histamine H1 receptor antagonist. Its mechanism of action extends beyond simple receptor blockade to include the stabilization of mast cells, thereby inhibiting the release of a variety of inflammatory mediators. This dual action makes it an effective therapeutic agent for allergic rhinitis and conjunctivitis.





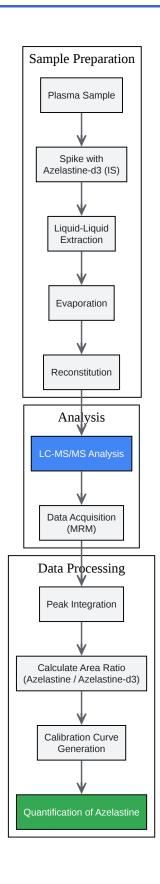
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Caption: Azelastine's dual mechanism of action.

Experimental Workflow for Azelastine Quantification

The following diagram illustrates a typical workflow for the quantification of azelastine in a biological matrix using an internal standard like **Azelastine-d3**.





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Caption: Bioanalytical workflow for azelastine.



In conclusion, **Azelastine-d3** is a readily available and essential tool for the accurate bioanalysis of azelastine. Researchers can procure this internal standard from various commercial suppliers and adapt established LC-MS/MS methodologies for their specific research needs. The dual-action mechanism of azelastine, involving both H1 receptor antagonism and mast cell stabilization, underscores its therapeutic efficacy and provides a basis for further pharmacological investigation.

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